molecular formula C6H10N2O B1269267 2-cyano-N-isopropylacetamide CAS No. 52573-74-7

2-cyano-N-isopropylacetamide

Cat. No.: B1269267
CAS No.: 52573-74-7
M. Wt: 126.16 g/mol
InChI Key: LOAHXFVORLJMML-UHFFFAOYSA-N
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Description

2-cyano-N-isopropylacetamide is a chemical compound with the molecular formula C6H10N2O. It belongs to the family of amides and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group (-CN) and an isopropyl group attached to the nitrogen atom of the acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-isopropylacetamide typically involves the cyanoacetylation of amines. One common method is the reaction of isopropylamine with cyanoacetic acid or its esters under specific conditions. The reaction can be carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product.

Example Reaction:

    Reactants: Isopropylamine, cyanoacetic acid

    Conditions: Base (e.g., sodium ethoxide), solvent (e.g., ethanol), room temperature

    Product: this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-isopropylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can take part in condensation reactions to form heterocyclic compounds.

    Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Condensation Reactions: Reagents such as aldehydes or ketones in the presence of a catalyst.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products Formed

    Substitution Reactions: Formation of substituted amides.

    Condensation Reactions: Formation of heterocyclic compounds.

    Reduction Reactions: Formation of primary amines.

Scientific Research Applications

2-cyano-N-isopropylacetamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-N-isopropylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The cyano group and the amide moiety can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

2-cyano-N-isopropylacetamide can be compared with other cyanoacetamide derivatives, such as:

  • 2-cyano-N-methylacetamide
  • 2-cyano-N-ethylacetamide
  • 2-cyano-N-phenylacetamide

Uniqueness

The presence of the isopropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other cyanoacetamide derivatives and can lead to different chemical and biological activities.

Properties

IUPAC Name

2-cyano-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(2)8-6(9)3-4-7/h5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAHXFVORLJMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352832
Record name 2-cyano-N-isopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52573-74-7
Record name 2-cyano-N-isopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyano-N-(propan-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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